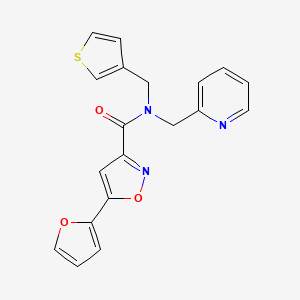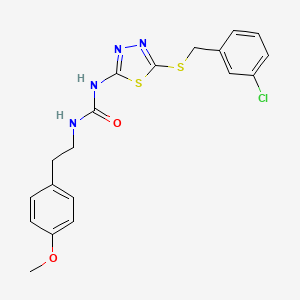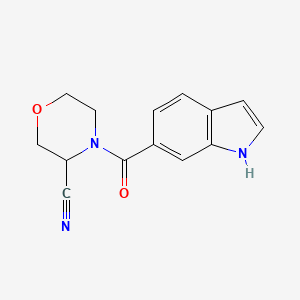
2,7-diphenyl-9H-carbazole
Übersicht
Beschreibung
2,7-Diphenyl-9H-carbazole is an organic compound . It is a white to light yellow crystal that is soluble in various organic solvents such as benzene, dichloromethane, and dimethylformamide . It has good electron transport properties and can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices .
Synthesis Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The preparation of carbazole having functionalization in 3,6 position and N-vinyl carbazole from 9H-carbazole are quite simple .Molecular Structure Analysis
The molecular formula of 2,7-Diphenyl-9H-carbazole is C24H17N . Carbazole units are advantageous because of their intriguing properties which include the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
2,7-Diphenyl-9H-carbazole has a melting point of 345 °C . It is a solid at 20 degrees Celsius . It is soluble in various organic solvents such as benzene, dichloromethane, and dimethylformamide .Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties
“2,7-diphenyl-9H-carbazole” is a compound with excellent optoelectronic properties . These properties make it a suitable candidate for use in nanodevices , where its high charge carrier mobility and excellent morphological stability are crucial. The compound’s ability to conduct electricity and its unique optical characteristics allow for the development of advanced nanoscale electronic devices .
Conducting Polymers
The compound serves as a building block for conducting polymers like polycarbazoles. These polymers are of significant interest due to their high electrical conductivity and environmental stability . They are used in various applications, including rechargeable batteries and electrochemical transistors , where stable and efficient charge transport is required .
Electropolymerization
Carbazole moieties, including “2,7-diphenyl-9H-carbazole,” can be electropolymerized to form poly(2,7-carbazole)s. These materials are notable for their lower bandgap energies and extended conjugation length , which are beneficial for creating materials with enhanced optoelectronic applications .
Organic Photovoltaics (OPVs)
This compound is also utilized in the field of organic photovoltaics . Its good electron-transporting properties make it a valuable material for organic solar cells , where it helps in the efficient conversion of solar energy into electrical energy .
Organic Light-Emitting Diodes (OLEDs)
In the manufacturing of OLEDs , “2,7-diphenyl-9H-carbazole” plays a critical role due to its good electron transport and emission properties . OLEDs benefit from the compound’s stability and performance, leading to better display and lighting technologies .
Photoconductive Materials
The compound’s considerable photoconductive properties make it suitable for use in photoconductors . These materials are essential in devices that detect or measure light intensity, such as photocopiers and photosensors .
Wirkmechanismus
Target of Action
2,7-Diphenyl-9H-carbazole is a compound that primarily targets organic optoelectronic materials . It is used in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors .
Mode of Action
The compound exhibits excellent electronic transport properties . It interacts with its targets by facilitating the transfer of electrons, which is crucial in the functioning of optoelectronic devices .
Biochemical Pathways
It is known that the compound plays a significant role in the electron transfer processes in optoelectronic devices .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,7-Diphenyl-9H-carbazole are not well-studied, it is known that the compound has a molecular weight of 319.4, a density of 1.198±0.06 g/cm3, a melting point of 345 °C, and a boiling point of 575.4±19.0 °C . These properties may influence its bioavailability in hypothetical biological systems.
Result of Action
The primary result of the action of 2,7-Diphenyl-9H-carbazole is the facilitation of electron transfer in optoelectronic devices . This leads to the effective functioning of devices such as OLEDs and photovoltaic devices .
Action Environment
The action, efficacy, and stability of 2,7-Diphenyl-9H-carbazole can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Direct contact and inhalation of its vapors should be avoided .
Safety and Hazards
When handling 2,7-Diphenyl-9H-carbazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of ongoing research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
Eigenschaften
IUPAC Name |
2,7-diphenyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLCIOKUOGGKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42448-04-4 | |
| Record name | 2,7-Diphenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

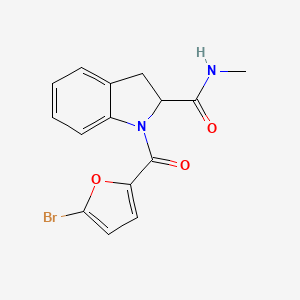
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)
![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)
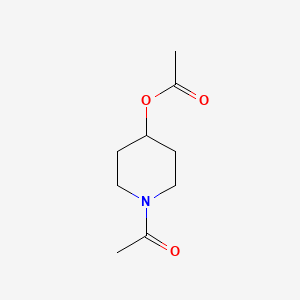
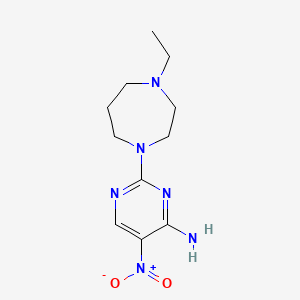
![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)

![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
